molecular formula C22H25N3O5S B11275991 2,5-diethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

2,5-diethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B11275991
M. Wt: 443.5 g/mol
InChI Key: XCNUSLJEHZUVPW-UHFFFAOYSA-N
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Description

2,5-DIETHOXY-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzene sulfonamide core, which is known for its diverse biological activities. The presence of the dihydropyridazine and phenyl groups further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIETHOXY-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzene sulfonamide core, followed by the introduction of the dihydropyridazine and phenyl groups through various coupling reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and organometallic catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-DIETHOXY-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,5-DIETHOXY-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DIETHOXY-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diethoxybenzenesulfonamide: Shares the benzene sulfonamide core but lacks the dihydropyridazine and phenyl groups.

    N-(2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl)benzenesulfonamide: Similar structure but without the diethoxy groups.

Uniqueness

2,5-DIETHOXY-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

2,5-diethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C22H25N3O5S/c1-3-29-18-10-12-20(30-4-2)21(16-18)31(27,28)23-14-15-25-22(26)13-11-19(24-25)17-8-6-5-7-9-17/h5-13,16,23H,3-4,14-15H2,1-2H3

InChI Key

XCNUSLJEHZUVPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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